molecular formula C10H8BrF3O3 B1390131 Ethyl 4-bromo-2-(trifluoromethoxy)benzoate CAS No. 933785-18-3

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B1390131
CAS No.: 933785-18-3
M. Wt: 313.07 g/mol
InChI Key: QDAATKCEXCYIPG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethoxy group can undergo oxidation to form more reactive intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the ester group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The primary product is 4-bromo-2-(trifluoromethoxy)benzyl alcohol.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-(trifluoromethoxy)benzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein.

Comparison with Similar Compounds

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-2-methoxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    Ethyl 4-chloro-2-(trifluoromethoxy)benzoate:

    Ethyl 4-bromo-2-(trifluoromethyl)benzoate: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.

The uniqueness of this compound lies in the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAATKCEXCYIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668222
Record name Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933785-18-3
Record name Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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